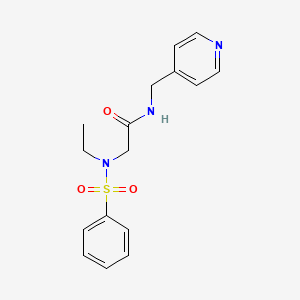
2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as DMNA, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. DMNA is a member of the amide class of chemical compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been shown to reduce the production of inflammatory mediators and to have analgesic effects. In vivo studies have demonstrated that 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can reduce tumor growth and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is also soluble in a wide range of solvents, making it easy to work with in various experimental setups. However, 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has some limitations for use in laboratory experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. In addition, 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of interest is the development of 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide-based anticancer agents. Researchers are investigating ways to modify the structure of 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide to improve its anticancer activity and reduce its toxicity. Another area of interest is the use of 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in the treatment of neurological disorders. Researchers are studying the potential of 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Finally, researchers are investigating the potential of 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide as a tool for studying the molecular mechanisms of inflammation and cancer.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been investigated for its anti-inflammatory and analgesic properties. 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-7-8-14(9-12(11)2)23-10-17(20)18-15-5-4-6-16(13(15)3)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGHVKXKXWXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)

![{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394932.png)
![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)


![N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394971.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4394978.png)

![N-isopropyl-2,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4394985.png)
![ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394986.png)
![N,N'-(5-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4394997.png)

![{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395018.png)